2-Acetyl-3-methylbutanenitrile

Description

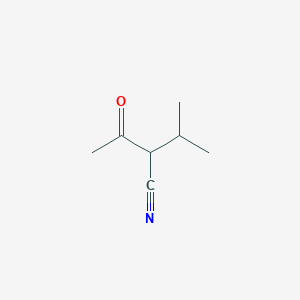

Structure

3D Structure

Properties

IUPAC Name |

2-acetyl-3-methylbutanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-5(2)7(4-8)6(3)9/h5,7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGFASRWVOCIRMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C#N)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Acetyl 3 Methylbutanenitrile

Strategies for Carbon-Carbon and Carbon-Nitrogen Bond Formation

The construction of the molecular framework of 2-Acetyl-3-methylbutanenitrile relies on key bond-forming reactions. These can be broadly categorized into methods that introduce the nitrile moiety onto a pre-existing carbon skeleton and methods that build the carbon backbone by leveraging the reactivity of positions activated by the nitrile and carbonyl groups.

A primary route for synthesizing nitriles involves the nucleophilic substitution of an alkyl halide with a cyanide anion. This is a classic Sₙ2 reaction where the cyanide ion acts as the nucleophile.

The introduction of the nitrile group into the target molecule can be achieved via a bimolecular nucleophilic substitution (Sₙ2) reaction. libretexts.org This method involves the reaction of a suitable alkyl halide with an alkali metal cyanide, such as sodium or potassium cyanide. For the synthesis of this compound, the corresponding α-bromo ketone, 3-bromo-4-methylpentan-2-one, serves as the electrophilic substrate. The cyanide anion (CN⁻) acts as a potent nucleophile, attacking the carbon atom bearing the bromine atom. google.com This reaction is typically carried out in a polar aprotic solvent, such as DMSO or acetonitrile (B52724), which can dissolve the ionic cyanide salt but does not solvate the nucleophile so strongly as to inhibit its reactivity. masterorganicchemistry.com The reaction proceeds via a single, concerted step where the C-CN bond is formed simultaneously as the C-Br bond is broken. mnstate.edu

Table 1: Components for Nucleophilic Cyanation

| Component | Role | Example |

|---|---|---|

| Substrate | Electrophile | 3-bromo-4-methylpentan-2-one |

| Reagent | Nucleophile | Sodium Cyanide (NaCN) |

When the Sₙ2 reaction occurs at a chiral center, it proceeds with a predictable stereochemical outcome. masterorganicchemistry.com The nucleophile attacks the electrophilic carbon from the side opposite to the leaving group, a trajectory known as "backside attack". mnstate.edumasterorganicchemistry.com This mechanistic pathway results in the inversion of the stereochemical configuration at the reaction center. numberanalytics.com This phenomenon is called Walden inversion, named after its discoverer, Paul Walden. vedantu.com

If a single enantiomer of the starting material, such as (R)-3-bromo-4-methylpentan-2-one, is used, the Sₙ2 reaction with a cyanide anion will exclusively yield the (S)-2-Acetyl-3-methylbutanenitrile product. libretexts.org This stereospecificity is a hallmark of the Sₙ2 mechanism and is crucial in asymmetric synthesis for controlling the stereochemistry of the final product. numberanalytics.com The transition state of the reaction involves a trigonal bipyramidal geometry where the incoming nucleophile and the departing leaving group are positioned 180° apart. masterorganicchemistry.com

Table 2: Stereochemical Outcome of Sₙ2 Cyanation

| Starting Material Configuration | Nucleophilic Attack | Product Configuration | Outcome |

|---|---|---|---|

| R | Backside | S | Inversion (Walden Inversion) |

In many industrial and laboratory settings, cyanation reactions face a practical challenge: the inorganic cyanide salt (e.g., NaCN) is soluble in an aqueous phase, while the organic alkyl halide substrate is soluble in an organic solvent. phasetransfer.com This phase separation leads to very slow reaction rates. Phase-transfer catalysis (PTC) is a powerful technique used to overcome this issue. biomedres.us

A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB) or a crown ether, facilitates the transfer of the cyanide anion from the aqueous phase to the organic phase. biomedres.usnih.gov The lipophilic cation of the catalyst pairs with the cyanide anion, forming an ion pair that is soluble in the organic solvent. biomedres.us This "naked" cyanide anion in the organic phase is a highly reactive nucleophile, leading to a dramatic increase in the reaction rate under milder conditions. phasetransfer.com PTC offers significant advantages, including improved yields, reduced reaction times, and the ability to use less hazardous and expensive solvents. phasetransfer.comoup.com

Table 3: Common Phase-Transfer Catalysts for Cyanation

| Catalyst Type | Example |

|---|---|

| Quaternary Ammonium Salt | Tetrabutylammonium bromide (TBAB) |

| Quaternary Ammonium Salt | Benzyltriethylammonium chloride |

An alternative synthetic strategy involves forming a carbon-carbon bond at the α-position of a precursor molecule. The hydrogen atom on the carbon situated between the nitrile and acetyl groups in this compound is particularly acidic. This is because both the nitrile and carbonyl groups are strong electron-withdrawing groups, which stabilize the resulting conjugate base (a carbanion or enolate) through resonance. A carbon atom flanked by two such groups is known as an "active methylene" group. google.comwits.ac.za

This strategy typically involves the alkylation of a simpler active methylene (B1212753) compound, such as 2-acetylacetonitrile (3-oxobutanenitrile), with an appropriate alkylating agent, like 2-bromopropane (B125204), to introduce the isopropyl group.

The first step in this alkylation sequence is the deprotonation of the active methylene compound to generate a nucleophilic enolate anion. wits.ac.za Due to the acidity of the α-hydrogen, a strong base is required to ensure complete and irreversible deprotonation. google.com Sodium hydride (NaH) is a commonly used non-nucleophilic strong base for this purpose. rsc.org It reacts with the active methylene compound to form the sodium enolate and hydrogen gas, which bubbles out of the reaction mixture, driving the reaction to completion. Other strong bases can also be employed for this transformation.

Table 4: Bases for Deprotonation of Active Methylene Compounds

| Base | Formula | Type |

|---|---|---|

| Sodium Hydride | NaH | Strong, non-nucleophilic |

| Sodium Amide | NaNH₂ | Strong |

| Lithium Diisopropylamide (LDA) | [(CH₃)₂CH]₂NLi | Strong, non-nucleophilic, sterically hindered |

Once formed, the resulting enolate anion acts as a potent carbon nucleophile, which can then react with an electrophile such as 2-bromopropane in a subsequent Sₙ2 reaction to form the final this compound product. libretexts.org

Exploiting the Active Methylene Group at the α-Position to the Nitrile and Carbonyl

Subsequent Alkylation or Arylation Reactions

The carbon atom positioned between the acetyl and nitrile groups in β-ketonitriles like this compound is acidic due to the electron-withdrawing nature of both adjacent functional groups. This acidity allows for deprotonation by a suitable base to form a stable enolate, which can then act as a nucleophile in subsequent alkylation or arylation reactions. This provides a powerful method for introducing further molecular complexity.

Direct α-arylation of carbonyl compounds represents a significant transformation in organic synthesis. d-nb.info Methodologies have been developed for the palladium-catalyzed β-C(sp³)–H arylation of aliphatic carboxamides, which offers a pathway to prepare complex β-aryl α-amino acid products from accessible starting materials. rsc.org These principles can be extended to the arylation of β-ketonitriles. The use of bulky, electron-rich phosphine (B1218219) ligands is often crucial for the success of palladium-catalyzed α-arylation of ketones with aryl halides. organic-chemistry.org A range of aryl halides, including those with electron-donating or electron-withdrawing groups, can be coupled efficiently. organic-chemistry.org Similarly, copper-catalyzed methods have been employed for the arylation of activated methylene compounds. organic-chemistry.org

A synthetically useful approach for direct α-arylation can also proceed through an oxidative C-C bond activation, relying on a 1,2-aryl shift to create all-carbon quaternary centers. d-nb.info This transformation shows broad functional-group tolerance. d-nb.info

Table 1: General Conditions for α-Arylation of Carbonyl Compounds

| Catalyst System | Base | Substrates | Key Features |

| Palladium / Phosphine Ligand | K₃PO₄, LiHMDS | Ketones, Esters, Aryl Halides | High selectivity, applicable to base-sensitive functional groups. organic-chemistry.org |

| Copper(I) Iodide / L-proline | Cs₂CO₃ | Activated Methylene Compounds, Aryl Halides | Mild reaction conditions (40-50°C). organic-chemistry.org |

| Iodosobenzene / MsOH | - | 2-benzyl-substituted 1,3-dicarbonyl compounds | Proceeds via oxidative C-C bond activation and 1,2-aryl shift. d-nb.info |

Condensation Reactions Involving the Acetyl Moiety

The acetyl group in this compound contains acidic α-protons on its methyl group, enabling it to participate in various condensation reactions. These reactions, such as the Aldol (B89426) or Claisen-Schmidt condensations, are fundamental for forming new carbon-carbon bonds. libretexts.org

In a typical Claisen-Schmidt condensation, the ketone (in this case, the acetyl moiety of the target molecule) reacts with an aromatic or aliphatic aldehyde that lacks α-hydrogens, in the presence of a base like sodium hydroxide (B78521). mdpi.comnih.gov The reaction proceeds through the formation of an enolate from the ketone, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration often occurs to yield an α,β-unsaturated ketone. Such reactions are pivotal in synthesizing various heterocyclic and polyfunctional compounds. mdpi.comnih.gov For example, the condensation of an N-acetyl acetophenone (B1666503) derivative with 2-formylbenzoic acid has been used to synthesize novel phthalide (B148349) derivatives. mdpi.com

Table 2: Example of a Claisen-Schmidt Condensation Reaction

| Ketone Reactant | Aldehyde Reactant | Base/Solvent | Product Type |

| 2-(N-acetyl)acetophenone derivative | 2-Formylbenzoic acid | NaOH / MeOH | N-{2-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide mdpi.com |

| 3-Acetyl-4-hydroxy-quinolinone derivative | Various Ketones | Piperidine | 1-(4-methoxy-2-thioxoquinolin-3-yl)ethenone nih.gov |

Catalytic Approaches to Nitrile Synthesis

The synthesis of nitriles is a cornerstone of organic chemistry, as the cyano group is a versatile precursor to amines, carboxylic acids, and amides. rsc.org Catalytic methods provide efficient and atom-economical routes to these important compounds. rsc.orgrsc.org

Transition Metal-Catalyzed Hydrocyanation and Alkylcyanation of Unsaturated Substrates (General Nitrile Synthesis)

Transition metal-catalyzed hydrocyanation of unsaturated carbon-carbon bonds is one of the most direct and atom-economical strategies for synthesizing nitriles. rsc.orgbeilstein-journals.org This method involves the addition of a hydrogen atom and a cyanide group across a double or triple bond.

Hydrocyanation of Alkenes: This reaction provides a convenient route to aliphatic nitriles. rsc.org Catalysts are typically based on transition metals like nickel, palladium, and cobalt, with nickel complexes often showing superior performance. rsc.org To avoid the use of highly toxic hydrogen cyanide (HCN) gas, safer cyanide sources such as acetone (B3395972) cyanohydrin or alkyl nitriles (in transfer hydrocyanation) are employed. rsc.orgrsc.org For instance, a nickel catalyst system generated from NiCl₂·6H₂O, a phosphine ligand, and zinc powder can effectively catalyze the hydrocyanation of various alkenes using acetone cyanohydrin. rsc.org Palladium-catalyzed hydrocyanation of methylenecyclopropanes has also been developed as a highly selective method to access 2-substituted allylic nitriles. acs.org

Alkylcyanation of Unsaturated Substrates: This process involves the addition of both an alkyl group and a cyano group across an unsaturated bond. Nickel-catalyzed alkylcyanation of alkynes is a known method. u-tokyo.ac.jp

Table 3: Catalytic Systems for Hydrocyanation of Alkenes

| Catalyst / Ligand | Cyanide Source | Substrate Type | Reference |

| NiCl₂·6H₂O / dppp (B1165662) / Zn | Acetone cyanohydrin | Aromatic, heterocyclic, aliphatic alkenes | rsc.org |

| Pd(dba)₂ / Phosphine Ligand | Acetone cyanohydrin | Methylenecyclopropanes | acs.org |

| Copper Catalyst | p-Toluenesulfonyl cyanide | Allenes | beilstein-journals.org |

Photoinduced Copper-Catalyzed C-N and C-C Bond Constructions

Photocatalysis has emerged as a powerful tool in modern organic synthesis, enabling reactions under mild conditions. Photoinduced, copper-catalyzed methods have been successfully applied to the construction of C-N and C-C bonds, including the synthesis of nitriles. organic-chemistry.orgcaltech.eduacs.org

This methodology allows for the cyanation of unactivated alkyl halides at room temperature using an inexpensive copper source (e.g., CuI), a cyanide source like tetrabutylammonium cyanide (TBACN), and irradiation with UV light. organic-chemistry.orgcaltech.edu The reaction is notable for its mild conditions, broad substrate scope, including sterically hindered secondary and tertiary alkyl chlorides, and tolerance of various functional groups. organic-chemistry.org

Mechanistic studies suggest that the process involves the photoexcitation of a [Cu(CN)₂]⁻ complex, which then undergoes a single electron transfer (SET) to the alkyl halide, generating an alkyl radical. organic-chemistry.orgcaltech.edu This radical then combines with the copper-cyanide complex to form the nitrile product. organic-chemistry.org This approach expands the scope of copper-catalyzed cross-coupling to include carbon nucleophiles with challenging alkyl electrophiles. organic-chemistry.org

Table 4: Components of Photoinduced Copper-Catalyzed Cyanation

| Component | Example | Function | Reference |

| Copper Catalyst | Copper(I) Iodide (CuI) | Catalyst for C-CN bond formation | organic-chemistry.org |

| Cyanide Source | Tetrabutylammonium cyanide (TBACN) | Provides the cyanide nucleophile | caltech.edu |

| Light Source | UVC compact fluorescent light bulb (254 nm) | Photoexcitation of the catalyst complex | organic-chemistry.orgcaltech.edu |

| Substrate | Unactivated secondary/tertiary alkyl chlorides | Electrophile | organic-chemistry.org |

Multistep Synthetic Routes and Precursor Chemistry

The construction of this compound can be envisioned through multistep sequences that build the carbon skeleton and introduce the functional groups in a controlled manner. The use of key intermediates like cyanohydrins is a classic and effective strategy.

Utilization of Cyanohydrins as Key Intermediates (e.g., from aldehydes with TMS-CN)

Cyanohydrins are valuable synthetic intermediates formed by the addition of cyanide to an aldehyde or ketone. They are precursors to α-hydroxy acids, β-amino alcohols, and, importantly, nitriles. masterorganicchemistry.com

A common and safer method for preparing cyanohydrins involves the use of trimethylsilyl (B98337) cyanide (TMSCN) in place of HCN. thieme-connect.com TMSCN readily adds to aldehydes and ketones, often catalyzed by a Lewis acid, to form a cyanohydrin silyl (B83357) ether. thieme-connect.comresearchgate.net For the synthesis of a molecule with the "3-methylbutane" substructure, the logical starting aldehyde would be 3-methylbutanal (B7770604) (isovaleraldehyde).

The reaction of an aldehyde with TMSCN can be catalyzed by various Lewis acids, such as indium(III) bromide (InBr₃), which allows for the direct and rapid synthesis of the corresponding nitrile from benzylic alcohols. researchgate.net The initial step is the formation of a cyanohydrin-like intermediate. thieme-connect.comresearchgate.net Subsequent hydrolysis of the silyl ether would yield the cyanohydrin. This intermediate, possessing a hydroxyl group alpha to the nitrile, can then be further manipulated. For instance, the hydroxyl group could be oxidized to a ketone to yield an α-ketonitrile, or it could be eliminated and the resulting unsaturated nitrile could be a substrate for further reactions. The Strecker synthesis, which produces α-amino nitriles from aldehydes, also proceeds through a cyanohydrin-type mechanism where cyanide attacks an iminium ion. masterorganicchemistry.comthieme-connect.com

Table 5: Synthesis of Cyanohydrin Intermediates

| Aldehyde/Ketone | Cyanide Source | Catalyst/Conditions | Intermediate Product | Reference |

| Aldehydes, Ketones | TMSCN | Lewis Acid (e.g., ZnI₂) | Cyanohydrin Silyl Ether | thieme-connect.com |

| Benzylic Alcohols | TMSCN | InBr₃ | α-Aryl Nitrile (via intermediate) | researchgate.net |

| Aldehyde + Ammonium Chloride | KCN | Water | α-Amino Nitrile (Strecker Synthesis) | masterorganicchemistry.com |

Conversion of Other Nitrile or Carbonyl Derivatives

The synthesis of this compound, a β-ketonitrile, can be effectively achieved through the conversion of simpler nitrile or carbonyl-containing starting materials. These methods primarily rely on forming a new carbon-carbon bond between an isopropyl-containing nitrile and an acetyl group.

One of the most established routes is the acylation of a nitrile anion . researchgate.netnih.gov This method involves the deprotonation of a parent nitrile, in this case, 3-methylbutanenitrile, using a strong base to form a resonance-stabilized carbanion. nih.gov This nucleophilic carbanion then attacks an acylating agent, such as an ester (e.g., ethyl acetate) or an acid chloride (e.g., acetyl chloride), to form the target β-ketonitrile. The reaction with esters, often referred to as a Claisen-type condensation, is common. To drive the reaction to completion, it is often necessary to use at least two equivalents of the base and nitrile, as the resulting β-ketonitrile product is typically more acidic than the starting nitrile. nih.gov

Another significant pathway involves the reaction of organometallic reagents with nitriles . The addition of a Grignard reagent to a nitrile followed by hydrolysis is a classic method for ketone synthesis. snggdcg.ac.in For the synthesis of this compound, this could theoretically involve the reaction of an acetyl-containing Grignard reagent with 3-methylbutanenitrile, or more commonly, the reaction of an appropriate organometallic reagent with an acetyl-containing nitrile.

The conversion of carbonyl compounds can also be envisioned through pathways like the Stephen aldehyde synthesis , where a nitrile is first reduced to an iminium salt which is then hydrolyzed to an aldehyde. snggdcg.ac.in While not a direct route to the ketone, subsequent reactions could yield the desired structure. Dehydration of amides is another method for producing nitriles, which can then be used as precursors in the aforementioned acylation reactions. chemguide.co.uk

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound requires careful consideration of catalysts, solvents, temperature, and reactant concentrations to maximize yield and minimize side reactions.

The choice of catalyst is critical and depends on the synthetic route. In the acylation of 3-methylbutanenitrile, the "catalyst" is often a stoichiometric strong base that generates the required nucleophile. The efficiency of the reaction is highly dependent on the base employed.

Alkali Metal Alkoxides and Amides: Strong, non-nucleophilic bases are preferred. Potassium tert-butoxide (KOt-Bu) is an inexpensive and effective option. nih.govutsa.edu Historically, sodium amide (NaNH₂) was used, but it carries risks of explosion and can lead to amidine side-products. nih.gov Lithium bases, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS), are also highly effective, particularly for reactions with esters or amides. researchgate.net

Transition Metal Catalysts: For carbonylative cross-coupling reactions, which represent an alternative route to β-ketonitriles, transition metal catalysts are essential. Palladium and nickel complexes have been successfully used for the carbonylative coupling of α-bromonitriles with organozinc reagents. researchgate.net For instance, a stable nickel(II) pincer complex can catalyze the reaction efficiently. researchgate.net

Phase-Transfer and Additive Catalysis: In certain systems, catalytic amounts of additives can significantly improve reaction outcomes. The addition of a catalytic amount of isopropanol (B130326) or a crown ether like 18-crown-6 (B118740) has been shown to facilitate the reaction between nitrile anions and esters, likely by improving the solubility of the base and the resulting nitrile salt. nih.gov

Table 1: Influence of Catalyst/Base Systems on β-Ketonitrile Synthesis

| Catalyst/Base System | Synthetic Route | Function | Relevant Findings | Citations |

| Potassium tert-butoxide (KOt-Bu) | Acylation of Nitriles | Strong Base | Inexpensive and effective for generating nitrile anions from esters. | nih.govutsa.edu |

| Sodium Amide (NaNH₂) | Acylation of Nitriles | Strong Base | Historically used, but can form amidine side-products and is explosive. | nih.gov |

| Lithium Hexamethyldisilazide (LiHMDS) | Acylation of Nitriles | Strong Base | Good yields for reactions of nitriles with amides at room temperature. | researchgate.net |

| Palladium/Nickel Complexes | Carbonylative Cross-Coupling | Transition Metal Catalyst | Catalyzes coupling of α-bromonitriles and alkylzinc reagents. | researchgate.net |

| Isopropanol / 18-crown-6 | Acylation of Nitriles | Additive/Co-catalyst | Reduces side products and facilitates reaction, possibly by increasing reagent solubility. | nih.gov |

The solvent plays a crucial role by influencing reagent solubility, stabilizing intermediates, and affecting reaction rates.

Ethereal Solvents: Anhydrous tetrahydrofuran (B95107) (THF) is a widely used solvent for the synthesis of β-ketonitriles via nitrile acylation. nih.govutsa.edu Its ability to solvate the metal cations of the base and the resulting nitrile anion is beneficial. Diethyl ether is another common choice.

Aprotic Polar Solvents: Solvents like dimethyl sulfoxide (B87167) (DMSO) can be used, particularly in reactions involving phase-transfer catalysts or specific oxidizing agents. organic-chemistry.org

Aromatic Hydrocarbons: Toluene has been used as a solvent, especially in reactions requiring higher temperatures, such as those employing sodium amide under reflux. google.com

Anhydrous Conditions: For most of these syntheses, particularly those involving strong bases or organometallic reagents, the exclusion of water is critical to prevent quenching the base/nucleophile and unwanted side reactions.

Table 2: Solvent Effects in β-Ketonitrile Synthesis

| Solvent | Type | Typical Use Case | Key Considerations | Citations |

| Tetrahydrofuran (THF) | Ethereal | Acylation of nitrile anions with esters or amides. | Good solubility for many organic reagents; must be anhydrous. | nih.govutsa.edu |

| Toluene | Aromatic Hydrocarbon | Higher temperature reactions (e.g., reflux conditions). | Less polar than THF; suitable for certain base systems. | google.com |

| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | Used in specific oxidation or phase-transfer catalyzed reactions. | High boiling point; can be difficult to remove. | organic-chemistry.org |

| Diethyl Ether | Ethereal | General purpose for organometallic and base-mediated reactions. | Highly volatile and flammable; must be anhydrous. | nih.gov |

Temperature and concentration are key variables for controlling reaction kinetics and selectivity.

Temperature: The optimal temperature can range from -78 °C for reactions involving highly reactive lithium bases to prevent side reactions, up to reflux temperatures for less reactive systems. google.comacs.org Microwave-assisted synthesis has emerged as a technique to significantly shorten reaction times, often completing reactions in minutes that would otherwise take hours. utsa.edu

Concentration: The relative concentrations of reactants are crucial. As noted, the acylation of nitriles with esters often requires at least two equivalents of the nitrile anion to deprotonate the newly formed, more acidic β-ketonitrile product, thus driving the reaction to completion. nih.gov Careful control over the rate of addition of reagents can also be important to manage reaction exotherms and prevent the formation of byproducts.

Integration of Green Chemistry Principles in Synthetic Design

Applying green chemistry principles to the synthesis of this compound can lead to more sustainable, safer, and economically viable processes.

Safer Reagents: A primary green improvement is the replacement of hazardous reagents. For example, using the inexpensive and less hazardous base KOt-Bu instead of highly explosive and toxic sodium amide is a significant step towards a greener synthesis. nih.gov

Catalysis over Stoichiometric Reagents: The use of catalytic additives, such as isopropanol or 18-crown-6, aligns with the principle of catalysis by reducing waste compared to using stoichiometric amounts of promoters. nih.gov The development of efficient transition-metal-catalyzed routes also fits this paradigm. researchgate.net

Atom Economy: One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, improve atom and step economy. organic-chemistry.org For example, a one-pot transformation of aldehydes to nitriles using inorganic reagents has been developed, which could serve as a greener way to prepare the 3-methylbutanenitrile precursor. organic-chemistry.org

Energy Efficiency: The use of microwave irradiation can dramatically reduce energy consumption by shortening reaction times from hours to minutes. utsa.edu

Alternative Solvents: Research into greener solvent systems, such as deep eutectic mixtures, offers a promising alternative to volatile organic solvents, potentially serving as both the catalyst and the reaction medium. organic-chemistry.org

By integrating these principles, the synthesis of this compound can be made more efficient and environmentally benign.

Reactivity and Mechanistic Investigations of 2 Acetyl 3 Methylbutanenitrile

Reaction Pathways Involving the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is highly polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. This polarity governs its characteristic reactions, primarily reduction and hydrolysis.

Reduction Reactions of Nitriles (e.g., to amines, imines)

The nitrile functionality can be completely reduced to a primary amine or partially reduced to an imine.

Reduction to Primary Amines: This transformation is commonly achieved using powerful reducing agents or catalytic hydrogenation. chemguide.co.ukwikipedia.org

Lithium Aluminum Hydride (LiAlH₄): Treatment of a nitrile with LiAlH₄ in an ethereal solvent, such as diethyl ether, followed by an aqueous or acidic workup, effectively reduces the nitrile to a primary amine. chemguide.co.uklibretexts.orgchemistrysteps.comchemistrysteps.com For 2-Acetyl-3-methylbutanenitrile, this reaction would typically also reduce the ketone of the acetyl group, yielding 2-(1-hydroxyethyl)-3-methylbutan-1-amine.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) under pressure in the presence of a metal catalyst, such as Raney nickel, platinum, or palladium. wikipedia.orggoogle.com This process also reduces the nitrile to a primary amine. chemguide.co.uk Depending on the reaction conditions, the ketone may also be reduced. wikipedia.org

Reduction to Imines and Aldehydes: Milder reducing agents can be employed to achieve partial reduction to an imine, which can then be hydrolyzed to an aldehyde.

Diisobutylaluminum Hydride (DIBAL-H): This reagent is a less potent hydride donor than LiAlH₄ and can selectively reduce nitriles to imines. wikipedia.orgchemistrysteps.com The reaction is typically performed at low temperatures. Subsequent hydrolysis of the intermediate imine yields an aldehyde. chemistrysteps.com

Table 1: Summary of Nitrile Group Reduction Reactions

| Reaction Type | Reagent(s) | Intermediate Product | Final Product |

|---|---|---|---|

| Complete Reduction | 1. LiAlH₄, ether 2. H₃O⁺ workup | Dianion species libretexts.org | Primary Amine (2-acetyl-3-methylbutan-1-amine) |

| Catalytic Hydrogenation | H₂, Raney Ni (or Pt, Pd) | Imine wikipedia.org | Primary Amine (2-acetyl-3-methylbutan-1-amine) |

| Partial Reduction / Hydrolysis | 1. DIBAL-H 2. H₂O workup | Imine chemistrysteps.com | Aldehyde (2-acetyl-3-methylbutanal) |

Note: The acetyl group is also susceptible to reduction under these conditions, potentially leading to a diol-amine.

Hydrolysis and Related Derivatizations of the Nitrile Functionality

The hydrolysis of nitriles is a fundamental process that converts them into carboxylic acids or amides, depending on the reaction conditions. libretexts.orgusp.brmsu.edu This reaction can be catalyzed by either acid or base. jove.comnumberanalytics.com

Acid-Catalyzed Hydrolysis: When heated under reflux with an aqueous acid solution (e.g., HCl or H₂SO₄), the nitrile group undergoes hydrolysis. libretexts.org The reaction proceeds through an amide intermediate (2-acetyl-3-methylbutanamide) to ultimately yield a carboxylic acid (2-acetyl-3-methylbutanoic acid) and an ammonium (B1175870) salt. chemistrysteps.comusp.br

Base-Catalyzed Hydrolysis: Heating a nitrile with an aqueous alkaline solution, such as sodium hydroxide (B78521), also results in hydrolysis. libretexts.org This process initially forms a carboxylate salt and ammonia. libretexts.org A subsequent acidification step is required to protonate the carboxylate and isolate the free carboxylic acid. libretexts.org

A notable tandem reaction involves the ruthenium-catalyzed hydration of β-ketonitriles in water to produce β-ketoamides, which can then undergo transfer hydrogenation to form β-hydroxyamides. acs.orguniovi.esnih.gov

Reactions at the Acetyl Group (Ketone and α-Carbonyl Hydrogens)

The acetyl group contains a polarized carbonyl (C=O) bond and acidic α-hydrogens, making it a hub for various chemical reactions. pdx.edu

Nucleophilic Additions to the Carbonyl Carbon

The electrophilic carbon atom of the carbonyl group is a prime target for nucleophiles. masterorganicchemistry.comle.ac.ukiitk.ac.in This reaction, known as nucleophilic addition, is a cornerstone of carbonyl chemistry. masterorganicchemistry.com

Reduction to Alcohols: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). colby.edu NaBH₄ is generally milder and may selectively reduce the ketone without affecting the nitrile group, yielding 2-(1-hydroxyethyl)-3-methylbutanenitrile.

Grignard Reactions: The addition of organometallic reagents, such as Grignard reagents (R-MgBr), to the ketone leads to the formation of a tertiary alcohol after an acidic workup. chemistrysteps.comadichemistry.commasterorganicchemistry.com The reaction of this compound with a Grignard reagent would yield a tertiary alcohol at the acetyl position. libretexts.org

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) across the carbonyl double bond results in the formation of a cyanohydrin, a molecule containing both a hydroxyl (-OH) and a nitrile (-CN) group on the same carbon. pdx.eduiitk.ac.in

Table 2: Summary of Nucleophilic Additions to the Acetyl Group

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Reduction | NaBH₄, MeOH/H₂O | 2-(1-hydroxyethyl)-3-methylbutanenitrile |

| Grignard Reaction | 1. R-MgBr, ether 2. H₃O⁺ workup | 2-(1-hydroxy-1-alkylethyl)-3-methylbutanenitrile |

| Cyanohydrin Formation | HCN, KCN (catalyst) | 2-(1-cyano-1-hydroxyethyl)-3-methylbutanenitrile |

Enolization and Reactivity of the α-Hydrogens (Active Methylene (B1212753) Character)

The α-carbon, situated between the electron-withdrawing acetyl and nitrile groups, possesses hydrogens with significant acidity. shivajicollege.ac.inucalgary.ca This feature classifies the central C-H bond as an "active methylene" group. shivajicollege.ac.in

Enolate Formation: In the presence of a base, one of the α-hydrogens can be abstracted to form a resonance-stabilized enolate anion. The negative charge is delocalized over the α-carbon, the carbonyl oxygen, and the nitrile nitrogen, which greatly increases the stability of the conjugate base and thus the acidity of the α-hydrogen. nih.govquora.com

Reactivity of the Enolate: This enolate anion is a powerful nucleophile and serves as a key intermediate in C-C bond formation reactions. nih.gov It can readily participate in:

Alkylation: Reaction with alkyl halides to introduce an alkyl group at the α-position. organic-chemistry.org

Condensation Reactions: Reactions such as the Knoevenagel or aldol (B89426) condensations with aldehydes and ketones. mdpi.comnih.gov

The ability of β-ketonitriles to enolize is a critical aspect of their chemistry, enabling their use as versatile building blocks in the synthesis of more complex molecules, including various heterocyclic systems. nih.govresearchgate.netresearchgate.net

Mechanistic Elucidation of Key Transformations

Understanding the step-by-step mechanisms of these reactions is crucial for predicting products and optimizing conditions.

Nitrile Hydrolysis (Acid-Catalyzed): The mechanism begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon. libretexts.orgusp.br A water molecule then acts as a nucleophile, attacking this carbon. libretexts.orgyoutube.com A series of proton transfers and tautomerization leads to the formation of an amide intermediate, which is subsequently hydrolyzed further to the carboxylic acid. libretexts.orgchemistrysteps.com

Nucleophilic Addition to Carbonyl: The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon. masterorganicchemistry.com This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. chemistrysteps.com In a subsequent step, this intermediate is protonated (typically by adding a weak acid during workup) to yield the final alcohol product. chemistrysteps.com

Reduction of Nitrile with LiAlH₄: The reaction proceeds via nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic nitrile carbon. libretexts.orgchemistrysteps.com This forms an intermediate imine anion, which is stabilized as an aluminum complex. libretexts.org A second hydride ion then adds to the imine carbon, resulting in a dianion intermediate that, upon protonation during workup, gives the primary amine. libretexts.orgchemistrysteps.com

Enolate Formation (Base-Catalyzed): A base removes a proton from the α-carbon. The resulting electron pair forms a carbanion that is stabilized by resonance, delocalizing the negative charge onto the adjacent carbonyl oxygen and nitrile nitrogen. This delocalization is key to the increased acidity of the active methylene protons compared to those adjacent to a single carbonyl group. ucalgary.ca

Kinetic Studies for Reaction Rate Determination

The study of chemical kinetics is fundamental to understanding the rates and mechanisms of chemical reactions. masterorganicchemistry.com Reaction rates are influenced by various factors, including the concentration of reactants, temperature, and the presence of a catalyst. numberanalytics.comiitk.ac.in Kinetic studies for reactions involving this compound aim to determine the reaction's rate law, which mathematically describes the relationship between reactant concentrations and the reaction rate. numberanalytics.com

The rate law is generally expressed as: Rate = k[Reactant A]^m[Reactant B]^n

For the synthesis of this compound, a plausible route involves the acylation of 3-methylbutanenitrile. Kinetic studies would involve systematically varying the concentrations of 3-methylbutanenitrile and the acylating agent while measuring the initial reaction rate. The rate of a reaction is dictated by its slowest step, known as the rate-determining step. masterorganicchemistry.comiitk.ac.in Kinetic data helps to identify the molecules involved in this critical step. masterorganicchemistry.com

Below is a hypothetical data table illustrating how kinetic results for the formation of this compound could be analyzed.

| Experiment | [3-Methylbutanenitrile] (mol/L) | [Acylating Agent] (mol/L) | Initial Rate (mol L⁻¹ s⁻¹) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 1.5 x 10⁻⁴ |

From this data, doubling the concentration of 3-methylbutanenitrile (Experiment 1 vs. 2) doubles the rate, suggesting the reaction is first-order with respect to this reactant. Conversely, doubling the concentration of the acylating agent (Experiment 1 vs. 3) has no effect on the rate, indicating it is zero-order with respect to this reactant under these conditions. Therefore, the hypothetical rate law would be: Rate = k[3-Methylbutanenitrile]¹ . This implies the acylating agent is not involved in the rate-determining step.

Spectroscopic and Spectrometric Probing of Reaction Intermediates

Spectroscopic and spectrometric techniques are indispensable for identifying the structures of transient species (intermediates) that form during a chemical reaction. upatras.gr These methods provide a molecular-level view of the reaction pathway. For reactions involving this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be employed. upatras.grwatsonlaserlab.com

Infrared (IR) Spectroscopy : This technique is used to identify functional groups. During the synthesis of this compound, one would monitor the disappearance of reactant peaks and the emergence of product peaks. Key stretches for the product include the nitrile group (C≡N) around 2240 cm⁻¹ and the carbonyl group (C=O) of the ketone around 1715 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of a molecule. Two-dimensional (2-D) NMR techniques are particularly powerful for elucidating the structure of complex intermediates. upatras.gr

Mass Spectrometry (MS) : MS measures the mass-to-charge ratio of ions and can be used to identify the molecular weight of intermediates and products. When coupled with techniques to study gas-phase ion chemistry, MS can directly probe reaction intermediates. watsonlaserlab.com

The table below summarizes key spectroscopic data that would be used to identify this compound and a potential reaction intermediate, such as an enolate.

| Compound | Technique | Expected Key Signals |

| Enolate Intermediate | ¹³C NMR | Signal for sp² carbon in the C=C double bond. |

| IR Spectroscopy | Absence of a sharp C=O stretch; presence of C=C stretch. | |

| This compound | ¹³C NMR | Nitrile carbon (C≡N) signal around δ 118–120 ppm; Ketone carbonyl (C=O) signal around δ 200-210 ppm. |

| IR Spectroscopy | Sharp C≡N stretch (~2240 cm⁻¹); Strong C=O stretch (~1715 cm⁻¹). | |

| ¹H NMR | Signals corresponding to the isopropyl group protons and the methyl protons of the acetyl group. |

Stereochemical Outcomes and Enantioselectivity in Reactions

The structure of this compound contains a stereocenter at the carbon atom bonded to both the acetyl and nitrile groups. Consequently, the molecule can exist as a pair of enantiomers. The stereochemical outcome of its synthesis is a critical aspect of its reactivity. saskoer.ca

When a reaction creates a new chiral center, the product can be a racemic mixture (an equal mixture of both enantiomers) or one enantiomer can be favored. saskoer.cawikipedia.org The formation of a single enantiomer in excess is known as an enantioselective reaction. wikipedia.org This is typically achieved by using a chiral catalyst or a chiral auxiliary that influences the reaction's transition state, lowering the activation energy for the formation of one enantiomer over the other. wikipedia.org

For example, if this compound were formed via a nucleophilic addition to a prochiral precursor, the nucleophile could attack from two different faces (Re or Si face), leading to either the (R) or (S) enantiomer. libretexts.org The use of a chiral ligand, often in a metal-catalyzed reaction, can direct the attack to one face preferentially, resulting in high enantioselectivity. uva.esnih.gov The effectiveness of this process is measured by the enantiomeric ratio (er) or enantiomeric excess (ee). uva.es

The following table illustrates hypothetical results for an enantioselective synthesis of this compound using different chiral ligands.

| Entry | Chiral Ligand | Solvent | Yield (%) | Enantiomeric Ratio (er) |

| 1 | Ligand A | Toluene | 85 | 90:10 |

| 2 | Ligand B | CH₂Cl₂ | 92 | 99:1 |

| 3 | Ligand C | Toluene | 78 | 85:15 |

| 4 | Ligand B | THF | 88 | 95:5 |

These results would indicate that Ligand B provides the highest enantioselectivity, and the choice of solvent also plays a significant role in the reaction's outcome. uva.es

Application of Computational Chemistry in Reaction Mechanism Prediction

Computational chemistry has become an essential tool for predicting and understanding complex reaction mechanisms. scielo.brnumberanalytics.com Methods like Density Functional Theory (DFT) allow researchers to model reaction pathways, calculate the structures and energies of reactants, intermediates, and transition states, and determine activation energies. numberanalytics.comsumitomo-chem.co.jpresearchgate.net This theoretical insight is crucial for rationalizing experimental observations and predicting reaction outcomes. chemrxiv.org

To investigate the mechanism of a reaction forming this compound, computational chemists would propose several plausible pathways. For each pathway, DFT calculations would be performed to map the potential energy surface. numberanalytics.com This involves optimizing the geometry of all species along the reaction coordinate and locating the transition state structure, which represents the energy maximum on the path from reactant to product. The calculated Gibbs free energy of activation (ΔG‡) for each pathway allows for a direct comparison; the pathway with the lowest activation energy is generally the most favorable. sumitomo-chem.co.jp

The choice of the functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), def2-TZVP) is critical for obtaining accurate results and must be carefully selected for the specific system being studied. sumitomo-chem.co.jpbaranlab.orgmdpi.com

A hypothetical computational study might compare a concerted mechanism with a stepwise mechanism, as shown in the table below.

| Proposed Mechanism | Key Step | Calculated Activation Energy (ΔG‡, kcal/mol) | Conclusion |

| Pathway A (Concerted) | Single transition state | 32.5 | Unlikely |

| Pathway B (Stepwise) | Step 1: Enolate Formation | 15.2 | Rate-Determining Step |

| Step 2: Acylation | 8.5 | Fast |

The computational results in this table suggest that the stepwise mechanism (Pathway B) is significantly more favorable than the concerted mechanism (Pathway A), with the initial enolate formation being the rate-determining step. sumitomo-chem.co.jp

Identification, Characterization, and Mitigation of Side Reactions and By-product Formation

In organic synthesis, the formation of unintended by-products through side reactions is a common challenge that can lower the yield and purity of the desired product. The synthesis of this compound is susceptible to side reactions depending on the specific reagents and conditions employed.

A common synthetic strategy might involve the deprotonation of 3-methylbutanenitrile to form a nucleophilic enolate, followed by reaction with an acetylating agent. Under the basic conditions required for enolate formation, a potential side reaction is aldol-type self-condensation. Another possibility is the formation of ethers if certain bases and solvents are used. scielo.br The characterization of these by-products is achieved using the same spectroscopic techniques (NMR, MS, IR) used to identify the main product. upatras.gr

Mitigation strategies focus on carefully controlling reaction parameters to favor the desired reaction pathway over undesired ones. This can include:

Temperature Control : Maintaining low temperatures (e.g., -78 °C to 5 °C) can minimize the rate of side reactions like aldol condensations, which often have higher activation energies than the primary reaction.

Choice of Base : The choice of base is critical. Strong, non-nucleophilic, sterically hindered bases like lithium diisopropylamide (LDA) are often used to cleanly generate enolates while minimizing side reactions. google.com Using sodium hydride (NaH) instead of sodium hydroxide (NaOH) has been shown to prevent unwanted ether formation in some syntheses. scielo.br

Stoichiometry and Reagent Addition : Careful control over the amount of each reactant and the rate of addition can also suppress by-product formation.

The table below outlines potential side reactions and corresponding mitigation strategies.

| Side Product | Favored By | Mitigation Strategy | Reference |

| Aldol Condensation Product | Higher temperatures, protic solvents | Maintain sub-ambient temperature (-10°C to 5°C); Use aprotic solvents. | |

| Dialkylated Product | Excess alkylating agent, prolonged reaction time | Use of a strong, bulky base (e.g., LDA); Controlled addition of the electrophile. | |

| Ether By-product | Use of certain bases like KOH/NaOH in specific solvents | Use of non-hydroxide bases like sodium hydride (NaH). | scielo.br |

| Unreacted Starting Material | Incomplete reaction | Optimize reaction time and temperature; Ensure stoichiometric balance. |

Derivatization and Functionalization of 2 Acetyl 3 Methylbutanenitrile

Synthesis of Novel Compounds via Transformations of the Nitrile Group

The nitrile group in 2-acetyl-3-methylbutanenitrile is a versatile functional group that can be converted into several other key chemical entities, including amines, amides, carboxylic acids, and ketones. researchgate.net These transformations are fundamental in organic synthesis for creating new molecular frameworks.

Hydrolysis: The nitrile can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid. This reaction typically proceeds through an amide intermediate, which can sometimes be isolated under milder conditions. nih.gov For this compound, this would lead to the formation of 2-acetyl-3-methylbutanamide, and upon complete hydrolysis, 2-acetyl-3-methylbutanoic acid.

Reduction: The reduction of the nitrile group offers a direct route to primary amines. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation, converting the cyano group into an aminomethyl group (-CH₂NH₂). acs.org Alternatively, catalytic hydrogenation using catalysts such as Raney nickel or palladium can also achieve this reduction. organic-chemistry.org A milder reduction using diisobutylaluminium hydride (DIBAL-H) can yield an aldehyde, which would be a valuable transformation, although chemoselectivity with the existing acetyl group must be considered. acs.orgecust.edu.cn

Addition of Organometallic Reagents: Grignard reagents (R-MgX) can add to the electrophilic carbon of the nitrile. masterorganicchemistry.com Subsequent hydrolysis of the intermediate imine anion furnishes a new ketone. masterorganicchemistry.com This reaction allows for the introduction of a new carbon-carbon bond, transforming the cyano group into a new ketonic structure. For example, reacting this compound with methylmagnesium bromide would yield a diketone after workup.

Table 1: Potential Transformations of the Nitrile Group in this compound

| Reaction Type | Reagents & Conditions | Potential Product |

| Hydrolysis (partial) | H₂O, mild acid or base | 2-Acetyl-3-methylbutanamide |

| Hydrolysis (full) | H₃O⁺ or OH⁻, heat | 2-Acetyl-3-methylbutanoic acid |

| Reduction to Amine | 1. LiAlH₄, ether 2. H₂O | 3-Amino-2-isopropyl-butan-2-ol derivative (via reduction of both groups) |

| Reduction to Amine | H₂, Raney Ni | 2-(1-Aminoethyl)-3-methylbutan-2-one |

| Grignard Reaction | 1. R-MgX, ether 2. H₃O⁺ | 3,4-Dimethyl-2,4-diacetylpentane (example with R=methyl) |

Functionalization and Structural Modifications at the Acetyl Moiety

The acetyl group provides a reactive site for modifications, primarily through reactions involving the enol or enolate form. The protons on the carbon adjacent to the carbonyl group (the α-carbon which is also bonded to the nitrile) are acidic due to the electron-withdrawing nature of both the carbonyl and nitrile groups.

Enolate Formation and Alkylation: Treatment with a suitable base can deprotonate the α-carbon to form a stabilized enolate. This nucleophilic enolate can then react with various electrophiles, most commonly alkyl halides, in a reaction known as alkylation. nih.govresearchgate.net This allows for the introduction of new alkyl chains at the α-position. However, since the α-carbon in this compound is already quaternary, this reaction would not be possible. Instead, alkylation could be directed to the methyl of the acetyl group if a very strong base is used to form the corresponding enolate.

A more common reaction for α-cyano ketones is reductive alkylation, where the ketone is first reduced, and the resulting intermediate is alkylated. acs.orgcapes.gov.br

Table 2: Potential Modifications at the Acetyl Moiety

| Reaction Type | Reagents & Conditions | Potential Product Class |

| Reductive Alkylation | 1. Li, NH₃ 2. Alkyl Halide (RX) | α-Alkyl-α-cyanoketone derivatives acs.org |

| Aldol (B89426) Condensation | Aldehyde/Ketone, Base/Acid | β-Hydroxy-α-cyanoketone derivatives |

| Wittig Reaction | Phosphorus ylide (Ph₃P=CHR) | Alkenes |

Introduction and Control of Chirality in Synthetic Pathways

The carbon atom bonded to both the acetyl and nitrile groups in this compound is a stereocenter. Syntheses involving this compound or leading to its formation must consider the control of this chirality, which is crucial for applications in fields like medicinal chemistry.

Asymmetric Synthesis: Chiral versions of this compound can be synthesized using asymmetric methods. For instance, the conjugate addition of a cyanide source to a chiral α,β-unsaturated ketone can establish the stereocenter with high enantioselectivity. Organocatalysis, employing chiral catalysts such as cinchona alkaloid derivatives or chiral phase-transfer catalysts, is a powerful strategy for controlling the stereochemical outcome of reactions that form such quaternary stereocenters. acs.orgcapes.gov.br

Stereoselective Reactions: Once the chiral α-cyano ketone is obtained, subsequent reactions can be designed to proceed stereoselectively. For example, the asymmetric conjugate addition of α-cyanoketones to vinyl ketones has been achieved using organocatalysts to produce 1,5-dicarbonyl compounds with high enantioselectivity. acs.org Asymmetric epoxidation of related α,β-unsaturated ketones using chiral lanthanoid complexes or other catalysts can also introduce new stereocenters with high control. scispace.com Biocatalytic methods, using enzymes like nitrilases or nitrile hydratases, offer another powerful approach for the enantioselective transformation of nitriles and their derivatives under mild conditions. nih.gov

Table 3: Approaches for Stereocontrol

| Method | Approach | Example Reagents/Catalysts |

| Asymmetric Catalysis | Enantioselective conjugate addition to an enone precursor. | Chiral phase-transfer catalysts, bifunctional squaramide catalysts. capes.gov.brresearchgate.net |

| Chiral Auxiliary | Use of a removable chiral group to direct a stereoselective reaction. | Evans oxazolidinones, SAMP/RAMP hydrazones. |

| Biocatalysis | Enantioselective hydrolysis or kinetic resolution of a racemic mixture. | Nitrilase, Nitrile hydratase, Amidase enzymes. nih.gov |

Design and Synthesis of Complex Molecular Architectures and Scaffolds

The dual functionality of α-cyano ketones like this compound makes them highly valuable building blocks for constructing more complex molecular scaffolds, particularly heterocyclic compounds. mdpi.comnih.gov The ability to orchestrate reactions involving either or both functional groups allows for the assembly of diverse molecular architectures. nevadogroup.com

Synthesis of Heterocycles:

Furans: α-Cyano ketones can react with α-hydroxy ketones under basic conditions to form highly substituted furans. mdpi.com

Pyrans: Copper-catalyzed [3+3] annulation reactions between α-cyano ketones and alkynyl ketimines have been developed to synthesize polysubstituted 4H-pyran derivatives. nih.gov

Pyridines and Pyridones: α-Cyano ketones can participate in ring-expansion reactions or cyclization cascades to form carbocyclic and heterocyclic systems, including pyridones. thieme-connect.comekb.eg For instance, reaction with cyanothioacetamide can lead to the formation of substituted pyridine-2(1H)-thiones. ekb.eg

Dihydrofurans: Base-mediated reactions of α-cyano-enones with α-nitroketones can yield substituted dihydrofurans. nih.govacs.org

Table 4: Heterocyclic Scaffolds from α-Cyano Ketone Precursors

| Heterocycle Class | Reaction Partners | Catalyst/Conditions | Reference |

| Dihydrofurans | α-Nitroketones | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | nih.gov |

| 4H-Pyrans | Alkynyl Ketimines | Cu(OAc)₂ | nih.gov |

| Pyridin-2(1H)-ones | Alkynyl Imines | Sodium Ethoxide | thieme-connect.com |

| Pyridine-2(1H)-thiones | Cyanothioacetamide | Piperidine | ekb.eg |

| Tetrasubstituted Furans | α-Hydroxy Ketones | Organic Base | mdpi.com |

Computational and Theoretical Studies of 2 Acetyl 3 Methylbutanenitrile

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule from first principles. mdpi.com These methods solve approximations of the Schrödinger equation to determine the electronic structure and associated properties of a molecule.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals like HOMO-LUMO)

A key aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic or electron-donating capability. Conversely, the LUMO is the orbital most likely to accept an electron, indicating its electrophilic or electron-accepting nature. bohrium.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity. sciforum.net A large gap indicates greater stability. jddtonline.info For 2-acetyl-3-methylbutanenitrile, DFT calculations would map the electron density distribution of these orbitals. It is expected that the HOMO would show significant density around the lone pairs of the oxygen and nitrogen atoms, while the LUMO would be localized on the antibonding π* orbitals of the carbonyl (C=O) and nitrile (C≡N) groups. bohrium.com

Illustrative Data Table for FMO Analysis of this compound: Note: The following values are hypothetical and for illustrative purposes only, as specific calculations for this compound are not publicly available.

| Parameter | Hypothetical Value (eV) | Implication |

| HOMO Energy | -7.5 | Indicates the energy required to remove an electron. |

| LUMO Energy | -0.8 | Indicates the energy released when an electron is added. |

| HOMO-LUMO Gap (ΔE) | 6.7 | A relatively large gap suggests high kinetic stability. |

Conformational Analysis and Energetic Stability

Conformational analysis involves studying the different spatial arrangements of a molecule, known as conformers, that arise from rotation around its single bonds. pressbooks.pubmaricopa.edu For an acyclic and branched molecule like this compound, rotations around the C-C single bonds lead to various staggered and eclipsed conformations. soka.ac.jp The energetic stability of each conformer is determined by factors such as torsional strain (from eclipsing bonds) and steric strain (repulsion between bulky groups). weebly.com

A computational conformational search would identify all stable conformers (local minima on the potential energy surface) and calculate their relative energies. The most stable conformer, or global minimum, is the one with the lowest energy. For this compound, the key rotations would be around the bond connecting the chiral center to the isopropyl group and the bond connecting it to the acetyl group. The most stable conformations would likely arrange the bulky isopropyl, acetyl, and nitrile groups to minimize steric clash, favoring staggered and anti-arrangements over eclipsed or gauche ones. pressbooks.pub

Illustrative Data Table for Conformational Analysis: Note: Data is hypothetical, intended to illustrate the output of a conformational analysis study.

| Conformer (Rotation about C2-C3 bond) | Dihedral Angle (CH₃-C2-C3-CH₃) | Hypothetical Relative Energy (kcal/mol) | Stability Ranking |

| Anti-Staggered | 180° | 0.00 | Most Stable |

| Gauche-Staggered | 60° | 0.95 | Stable |

| Eclipsed | 120° | 3.5 | Unstable |

| Fully Eclipsed | 0° | 5.0 | Least Stable |

Spectroscopic Property Prediction

Computational chemistry is a powerful tool for predicting spectroscopic data, which can then be used to verify experimental results. researchgate.netchemrxiv.org DFT calculations can accurately predict vibrational frequencies for Infrared (IR) spectra and chemical shifts for Nuclear Magnetic Resonance (NMR) spectra. ualberta.caacs.org

For this compound, IR frequency calculations would identify characteristic vibrational modes. Key predicted peaks would include the C≡N stretching vibration of the nitrile group and the C=O stretching vibration of the ketone. acs.org The exact predicted wavenumber helps in assigning experimental peaks. Similarly, ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, providing a theoretical spectrum that aids in the structural elucidation of the molecule. researchgate.net

Illustrative Table of Predicted Spectroscopic Features: Note: Wavenumber and chemical shift ranges are typical values, not specific computational predictions for this molecule.

| Functional Group | Type of Spectroscopy | Characteristic Signal Range |

| Nitrile (C≡N) | IR | 2240-2260 cm⁻¹ (stretch) |

| Ketone (C=O) | IR | 1705-1725 cm⁻¹ (stretch) |

| Nitrile Carbon | ¹³C NMR | 110-120 ppm |

| Carbonyl Carbon | ¹³C NMR | 200-220 ppm |

| Alpha-Proton (H-C-CN) | ¹H NMR | 2.5-3.5 ppm |

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govrsc.org An MD simulation provides a trajectory that describes how the positions and velocities of particles in a system evolve, offering insights into conformational changes and intermolecular interactions. tandfonline.comuchicago.edu

For this compound, an all-atom MD simulation could be performed by placing the molecule in a simulation box with an explicit solvent, such as water. rsc.orgnih.gov The simulation would reveal how the molecule interacts with the solvent, for instance, through hydrogen bonding between the carbonyl oxygen or nitrile nitrogen and water molecules. It would also show the dynamic conformational changes the molecule undergoes in solution, providing a more realistic picture of its behavior than static calculations in a vacuum. tandfonline.com Such simulations are valuable for understanding properties like solubility and how the molecule might interact with other solutes or biological targets. uchicago.edu

Prediction of Reactivity, Regioselectivity, and Stereoselectivity Parameters

DFT calculations can go beyond structure and energetics to predict how a molecule will react. nih.gov By calculating various reactivity descriptors, one can predict the most likely sites for nucleophilic or electrophilic attack, thereby determining the regioselectivity of a reaction. mdpi.comnih.govbeilstein-journals.org

Key parameters include:

Electrostatic Potential (ESP) Map: This map visualizes the charge distribution on the molecule's surface. For this compound, the ESP would show negative potential (red) around the electronegative oxygen and nitrogen atoms, identifying them as sites for electrophilic attack. Positive potential (blue) would be expected around the carbonyl carbon, marking it as a primary site for nucleophilic attack.

Fukui Functions: These functions quantify the change in electron density at a specific point when an electron is added or removed, identifying the most electrophilic and nucleophilic sites with atomic precision.

Transition State Modeling: For reactions with multiple possible outcomes (e.g., addition to the ketone vs. reaction at the alpha-carbon), calculating the activation energies for each potential pathway allows for the prediction of the most favorable product (regio- or stereoisomer). acs.orgnih.gov

Advanced Reaction Mechanism Elucidation through Computational Modeling (e.g., DFT, CASPT2)

For complex chemical reactions, computational modeling is an indispensable tool for elucidating detailed reaction mechanisms. nih.govnih.gov Methods like DFT are widely used to map the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. mdpi.comrsc.org

Analytical Methodologies for 2 Acetyl 3 Methylbutanenitrile Research

Spectroscopic Characterization for Synthetic Validation and Intermediate Identification

Spectroscopic methods are fundamental tools for the structural elucidation of 2-Acetyl-3-methylbutanenitrile and any intermediates formed during its synthesis. A combination of techniques provides a comprehensive picture of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques are indispensable for unambiguously determining the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, one would expect distinct signals for the acetyl methyl protons, the methine proton adjacent to the nitrile and acetyl groups, the methine proton of the isopropyl group, and the diastereotopic methyl protons of the isopropyl group.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Key signals would include the nitrile carbon, the carbonyl carbon of the acetyl group, and the various aliphatic carbons.

2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity between protons and carbons, confirming the assignment of signals and validating the final structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the key functional groups present in the molecule. The spectrum of this compound would be characterized by strong, sharp absorption bands corresponding to the nitrile (C≡N) stretching vibration (typically around 2250-2200 cm⁻¹) and the carbonyl (C=O) stretching vibration of the ketone (around 1715 cm⁻¹). nih.gov Aliphatic C-H stretching vibrations would also be visible below 3000 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate measurement of the molecule's mass-to-charge ratio (m/z). This allows for the determination of the elemental formula, serving as a definitive confirmation of the compound's identity. Electron Impact (EI) ionization might show a molecular ion peak and characteristic fragmentation patterns, such as the loss of a methyl group or an acetyl group, which can provide further structural information. researchgate.net

A summary of expected spectroscopic data is presented below.

| Technique | Functional Group/Structural Feature | Expected Chemical Shift / Wavenumber / m/z |

| ¹H NMR | Acetyl protons (CH₃-C=O) | ~2.2 ppm |

| Isopropyl methyl protons (CH(CH ₃)₂) | ~1.1-1.3 ppm (doublets) | |

| Isopropyl methine proton (C H(CH₃)₂) | ~2.3-2.5 ppm (multiplet) | |

| Methine proton (CH-CN) | ~3.5-3.7 ppm (doublet) | |

| ¹³C NMR | Nitrile carbon (C N) | ~115-120 ppm |

| Carbonyl carbon (C =O) | ~200-205 ppm | |

| FT-IR | Nitrile (C≡N) stretch | 2250-2200 cm⁻¹ |

| Carbonyl (C=O) stretch | ~1715 cm⁻¹ | |

| HRMS | Molecular Ion [M]⁺ (for C₇H₁₁NO) | Calculated: 125.0841 |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is the primary method for separating this compound from starting materials, byproducts, and solvents, allowing for purity assessment and real-time monitoring of reaction kinetics.

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like this compound. phenomenex.blog Method development involves optimizing several parameters to achieve good resolution and peak shape.

Column Selection: A mid-polarity column, such as one with a (50%-phenyl)-methylpolysiloxane stationary phase, is often a suitable starting point for separating compounds with different functional groups like ketones and nitriles.

Temperature Programming: A temperature ramp is typically employed, starting at a lower temperature to separate volatile components and gradually increasing to elute the target analyte and any higher-boiling impurities.

Detector: A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds. For more definitive identification, a Mass Spectrometer (MS) is used as the detector (GC-MS), allowing for both separation and structural confirmation based on mass spectra. researchgate.netspectroscopyonline.com

HPLC is a valuable alternative or complementary technique to GC, particularly for less volatile intermediates or if thermal degradation is a concern. researchgate.net

Mode of Separation: Reversed-phase HPLC (RP-HPLC) is the most common mode. A C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be appropriate for a moderately polar compound like this compound.

Detection: The ketone functional group contains a chromophore that allows for detection using an Ultraviolet (UV) detector, typically in the range of 210-280 nm. For higher sensitivity and selectivity, an HPLC system can be coupled with a mass spectrometer (LC-MS). medchemexpress.cn

Derivatization is a chemical modification technique used to improve the analytical properties of a compound for chromatography. sigmaaldrich.com For this compound, this could be relevant if the compound exhibits poor peak shape or low volatility, or to enhance detector response.

Trimethylsilylation (TMS): This is a common derivatization technique in GC analysis. phenomenex.blog While this compound itself does not have active hydrogens (like -OH or -NH), silylation could be crucial for analyzing potential byproducts or intermediates that do. For instance, if a side reaction leads to the reduction of the ketone to a secondary alcohol, derivatization of this hydroxyl group with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) would convert it to a more volatile and less polar trimethylsilyl (B98337) ether, improving its chromatographic behavior. sigmaaldrich.comyoutube.com This strategy is also vital in metabolomics studies where complex mixtures of compounds are analyzed. nih.gov

Advanced Analytical Techniques for Mechanistic Studies

Understanding the reaction mechanism for the synthesis or transformation of this compound requires specialized techniques that can probe transient species and complex reaction pathways. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: If a reaction pathway is suspected to involve radical intermediates, EPR spectroscopy is the only technique that can directly detect and characterize these species. For example, in a radical-mediated cyanation or acylation reaction, EPR could provide evidence for the existence and structure of the radical intermediates.

Transient Absorption Spectroscopy: For reactions initiated by light (photochemical reactions), this technique can detect and monitor the concentration of short-lived excited states or intermediates on timescales from femtoseconds to milliseconds. This would be applicable if, for example, this compound were formed via a photochemical pathway.

X-ray Crystallography of Derivatives: While obtaining a single crystal of a liquid like this compound can be difficult, it is often possible to convert it into a solid derivative. For instance, reaction with a suitable reagent could form a stable, crystalline solid whose structure can be unambiguously determined by X-ray crystallography. nih.gov This provides definitive proof of the molecular structure and stereochemistry, which is invaluable for validating synthetic outcomes.

Quantitative Analysis in Reaction Optimization

Optimizing the synthesis of this compound requires accurate and precise quantification of reactants, products, and byproducts. The internal standard method is a robust technique for achieving this, especially in complex reaction mixtures analyzed by GC or HPLC. youtube.com

Internal Standard (IS) Method: In this method, a known amount of a non-interfering compound (the internal standard) is added to every sample and standard solution. thaiscience.info The ratio of the analyte's peak area to the internal standard's peak area is then plotted against the analyte's concentration to create a calibration curve.

Advantages: This method compensates for variations in sample injection volume, detector response drift, and sample workup procedures, leading to higher precision and accuracy. youtube.comthaiscience.info

Selection of an Internal Standard: For the GC analysis of this compound, an ideal internal standard would be a stable, non-reactive compound with a similar volatility and detector response, but which elutes at a different retention time. A higher- or lower-boiling homologous nitrile or ketone, such as 2-acetylvaleronitrile or a long-chain alkane, could be suitable candidates.

An example of a data set for generating an internal standard calibration curve is shown below.

| Standard Concentration (mg/L) | Analyte Peak Area | Internal Standard Peak Area | Area Ratio (Analyte/IS) |

| 5 | 15,200 | 45,500 | 0.334 |

| 10 | 31,100 | 46,100 | 0.675 |

| 25 | 76,500 | 45,800 | 1.670 |

| 50 | 155,000 | 46,300 | 3.348 |

| 100 | 305,000 | 45,900 | 6.645 |

Emerging Applications and Broader Research Context of 2 Acetyl 3 Methylbutanenitrile

Role as a Chemical Precursor in the Synthesis of Fine Chemicals and Specialty Organic Compounds

2-Acetyl-3-methylbutanenitrile serves as a valuable precursor in the synthesis of more complex organic molecules. Its bifunctional nature, containing both a nitrile and a ketone group, allows for a variety of chemical transformations. The nitrile group can be converted to other functional groups, such as primary amines through reduction or carboxylic acids via hydrolysis. pearson.com This versatility makes it a useful building block in the production of fine chemicals and specialty organic compounds. For instance, related nitrile compounds are important intermediates in the synthesis of pharmaceuticals like verapamil, a calcium channel blocker.

Integration into Complex Organic Synthesis Schemes for Target Molecule Construction

The reactivity of this compound allows for its integration into multi-step organic synthesis strategies aimed at constructing complex target molecules. The presence of both electrophilic (the carbonyl carbon) and potentially nucleophilic (after deprotonation alpha to the nitrile or carbonyl) centers provides multiple avenues for bond formation. Synthetic chemists can leverage these features to build intricate molecular architectures. For example, the general strategy of using nitrile-containing compounds as key intermediates is a common theme in the total synthesis of natural products and other complex organic structures. lkouniv.ac.in The synthesis of tropinone, a precursor to atropine, famously involved a multi-component reaction that showcases the power of strategic bond formation around a core scaffold. lkouniv.ac.in

Chemoenzymatic and Biocatalytic Approaches Utilizing or Modifying the Compound

The fields of chemoenzymatic synthesis and biocatalysis offer environmentally benign and highly selective alternatives to traditional chemical methods for modifying compounds like this compound. rsc.org Enzymes, with their inherent regio- and stereospecificity, can be employed to perform specific transformations on the molecule. rsc.org For example, baker's yeast has been successfully used in the reduction of a related compound, 2-acetyl-3-methyl sulfolane, demonstrating the potential for microbial reduction of the ketone functionality in high yield and with excellent enantiopurity. mdpi.com This contrasts with chemical reductions which often show lower efficiency and selectivity. mdpi.com

Furthermore, enzymes like nitrilases or nitrile hydratases can be used to convert the nitrile group into a carboxylic acid or an amide, respectively. researchgate.net These biocatalytic transformations are part of the broader aldoxime-nitrile pathway found in many organisms. researchgate.net The development of chemoenzymatic routes, which combine chemical and enzymatic steps, can provide efficient pathways to valuable chiral synthons and complex molecules. chemistryviews.orgrsc.orgresearchgate.netfrontiersin.orgunimi.it

Exploration in Materials Science as a Building Block (e.g., potential as a polymerization initiator)

In materials science, molecules with specific functional groups can act as monomers or initiators in polymerization reactions. omu.edu.trsigmaaldrich.com While direct research on this compound as a polymerization initiator is not widely documented, related nitrile-containing compounds have found applications in this field. For instance, 2,2'-Azobis(2-methylbutanenitrile) (AMBN), derived from 2-methylbutanenitrile, is used as a radical initiator in polymer synthesis. The thermal decomposition of such azo compounds generates radicals that can initiate chain-growth polymerization. sigmaaldrich.com The potential for this compound to be modified into a functional monomer or initiator remains an area for exploration, contributing to the development of new polymers with tailored properties. ebsco.comsrcmeetings.com

Context within Biological Metabolic Pathways and Natural Products (e.g., related cyanohydrins and nitriles in metabolism)

Nitriles and their related cyanohydrins are found in various natural products and are involved in biological metabolic pathways. researchgate.netopenstax.org Cyanogenic glycosides, which are derivatives of α-hydroxynitriles (cyanohydrins), are widely distributed in plants and some arthropods. acs.org These compounds can release hydrogen cyanide upon hydrolysis and are thought to serve as a defense mechanism. openstax.org